molecular formula C12H20 B13898851 1e,4a-Dimethyladamantane CAS No. 24145-88-8

1e,4a-Dimethyladamantane

Cat. No.: B13898851
CAS No.: 24145-88-8
M. Wt: 164.29 g/mol
InChI Key: MUQFEEYWQQZABK-AWDSCPMSSA-N
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Description

1e,4a-Dimethyladamantane is a polycyclic hydrocarbon with the molecular formula C₁₂H₂₀. It belongs to the adamantane family, characterized by a rigid, cage-like structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1e,4a-Dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, 1,3-dimethyladamantane can be synthesized by reacting adamantane with methylating agents under specific conditions . Another method involves the reaction of adamantanone with acetonitrile in the presence of potassium hydroxide and 18-crown-6 as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1e,4a-Dimethyladamantane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols and ketones.

    Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, N-hydroxyphthalimide, cobalt salts.

    Substitution: Halogenating agents like bromine, nitric acid.

Major Products:

    Oxidation: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.

    Substitution: Nitro derivatives of adamantane.

Mechanism of Action

The mechanism of action of 1e,4a-Dimethyladamantane and its derivatives often involves interaction with specific molecular targets. For example, memantine, an adamantane derivative, acts as an uncompetitive antagonist of NMDA receptors in the brain. This action helps regulate glutamate activity, which is crucial in neurological processes .

Comparison with Similar Compounds

1e,4a-Dimethyladamantane can be compared with other adamantane derivatives such as:

Uniqueness: this compound is unique due to its specific methyl group positioning, which influences its reactivity and stability. This makes it particularly useful in specialized chemical syntheses and industrial applications.

Properties

CAS No.

24145-88-8

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(3S,5R)-1,4-dimethyladamantane

InChI

InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3/t8?,9?,10-,11+,12?

InChI Key

MUQFEEYWQQZABK-AWDSCPMSSA-N

Isomeric SMILES

CC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C

Canonical SMILES

CC1C2CC3CC1CC(C3)(C2)C

Origin of Product

United States

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